![molecular formula C52H50Cl2N4O4P2Ru B13826162 dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane](/img/structure/B13826162.png)
dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane is a complex organometallic compound. It is known for its unique coordination chemistry and potential applications in catalysis and materials science. The compound features a ruthenium center coordinated with two chlorine atoms, a chiral diamine ligand, and a phosphane ligand with pyridine moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane typically involves the following steps:
Ligand Preparation: The chiral diamine ligand, (1S,2S)-1,2-diphenylethane-1,2-diamine, is synthesized through the reduction of the corresponding diketone using a suitable reducing agent such as sodium borohydride.
Phosphane Ligand Synthesis: The phosphane ligand, [3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane, is prepared by reacting diphenylphosphine with the appropriate pyridine derivative under controlled conditions.
Complex Formation: The final complex is formed by reacting ruthenium trichloride with the prepared ligands in a suitable solvent such as dichloromethane or toluene. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. Key considerations include:
Purity of Starting Materials: Ensuring high purity of the ligands and ruthenium source.
Reaction Optimization: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane undergoes various types of reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Various ligands such as phosphines, amines, or halides can be used for substitution reactions.
Major Products
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: New ruthenium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-C bond formation reactions.
Materials Science: The compound is explored for its potential in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism of action of dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane involves:
Coordination Chemistry: The ruthenium center coordinates with various ligands, influencing its reactivity and stability.
Molecular Targets: In biological systems, the compound may target DNA or proteins, leading to potential therapeutic effects.
Pathways: The compound can participate in redox reactions, ligand exchange, and other pathways that modulate its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlororuthenium;1,2-diphenylethane-1,2-diamine;diphenylphosphane: Similar structure but lacks the pyridine moieties.
Dichlororuthenium;1,2-diphenylethane-1,2-diamine;triphenylphosphane: Contains triphenylphosphane instead of the pyridine-containing phosphane.
Uniqueness
Ligand Structure: The presence of pyridine moieties in the phosphane ligand provides unique electronic and steric properties.
Chirality: The chiral diamine ligand imparts stereochemical complexity, which can influence the compound’s reactivity and selectivity in catalytic applications.
Eigenschaften
Molekularformel |
C52H50Cl2N4O4P2Ru |
|---|---|
Molekulargewicht |
1028.9 g/mol |
IUPAC-Name |
dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane |
InChI |
InChI=1S/C38H34N2O4P2.C14H16N2.2ClH.Ru/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h5-26H,1-4H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.0.../s1 |
InChI-Schlüssel |
AKMYBLAYOREDRA-LISIALKWSA-L |
Isomerische SMILES |
COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.Cl[Ru]Cl |
Kanonische SMILES |
COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


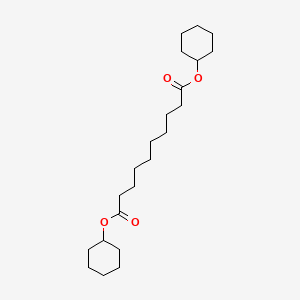


![4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine](/img/structure/B13826104.png)
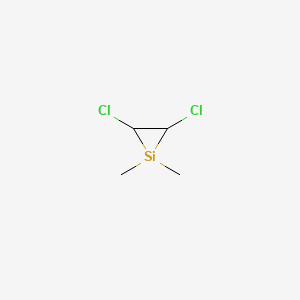
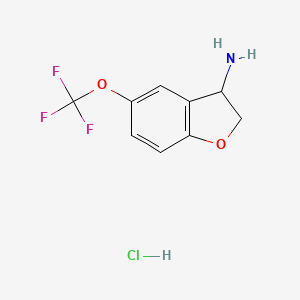
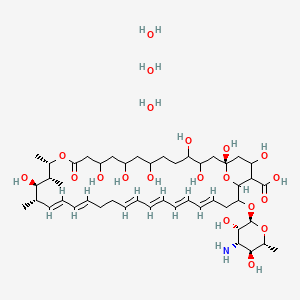
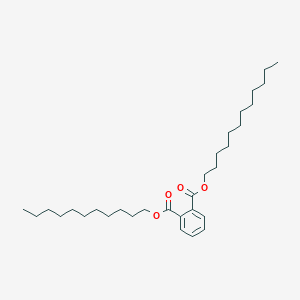
![(3R,4S,5S)-3,4-dihydroxy-5-[(1S,2S)-1,2,3-trihydroxypropyl]oxolan-2-one](/img/structure/B13826144.png)
![N-[N-(Trifluoroacetyl)-L-gamma-glutamyl]-L-cysteine Dimethyl Ester](/img/structure/B13826152.png)
![2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-4H-chromen-4-one](/img/structure/B13826156.png)
![Magnesium[[n,N'-ethylenebis[n-(carboxymethyl)glycinato]](4-)-N,N',o,o',on,on']magnesate(2-)](/img/structure/B13826158.png)
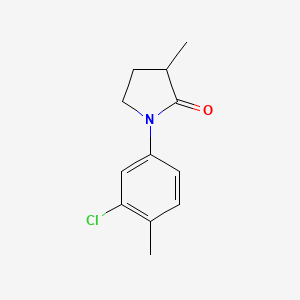
![4,7-Methano-1,3-dioxolo[4,5-c]pyridine-6-methanol,hexahydro-2,2-dimethyl-,(3aS,4R,6R,7R,7aR)-(9CI)](/img/structure/B13826179.png)
